REACTION_CXSMILES
|
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-].C([O:14][C:15]([C:17]1[S:21][C:20]([C:22]2[CH:27]=[CH:26][C:25]([O:28][CH2:29][CH:30]([CH3:32])[CH3:31])=[C:24]([C:33]#[N:34])[CH:23]=2)=[N:19][C:18]=1[CH3:35])=[O:16])C.Cl>O1CCCC1.C(OCC)(=O)C.O.ClCCl.CO>[CH3:35][C:18]1[N:19]=[C:20]([C:22]2[CH:27]=[CH:26][C:25]([O:28][CH2:29][CH:30]([CH3:32])[CH3:31])=[C:24]([C:33]#[N:34])[CH:23]=2)[S:21][C:17]=1[C:15]([OH:16])=[O:14] |f:0.1.2.3.4.5.6.7.8.9.10|
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Name
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|
Quantity
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350 mL
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Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
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Name
|
|
Quantity
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100 g
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Type
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reactant
|
Smiles
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C(C)OC(=O)C1=C(N=C(S1)C1=CC(=C(C=C1)OCC(C)C)C#N)C
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Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at a temperature of about 60° C. for about 90 minutes to about 120 minutes
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
After completion of reaction
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Type
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TEMPERATURE
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Details
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the mixture was cooled to a temperature of about 45° C.
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with ethyl acetate
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Type
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ADDITION
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Details
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The combined organic layer was treated with activated carbon (10 g)
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
|
The hyflobed was washed with ethyl acetate
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Type
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CONCENTRATION
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Details
|
The combined filtrate was concentrated at a temperature of about 45° C. under reduced pressure
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Type
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CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to about 0° C.
|
Type
|
STIRRING
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Details
|
stirred for about 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solid thus obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with a precooled mixture of methanol and methylene chloride
|
Type
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CUSTOM
|
Details
|
dried under reduced pressure
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Name
|
|
Type
|
product
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Smiles
|
CC1=C(SC(=N1)C=2C=CC(=C(C2)C#N)OCC(C)C)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |